molecular formula C20H22F2N2O2 B1458618 4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine CAS No. 1704068-67-6

4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine

Cat. No.: B1458618
CAS No.: 1704068-67-6
M. Wt: 360.4 g/mol
InChI Key: PDNGQTYJLWZHNE-UHFFFAOYSA-N
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Description

4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine is a useful research compound. Its molecular formula is C20H22F2N2O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[3-fluoro-5-(3-fluoro-5-morpholin-4-ylphenyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c21-17-9-15(11-19(13-17)23-1-5-25-6-2-23)16-10-18(22)14-20(12-16)24-3-7-26-8-4-24/h9-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNGQTYJLWZHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C3=CC(=CC(=C3)F)N4CCOCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182375
Record name Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704068-67-6
Record name Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704068-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-(5,5’-Difluoro-[1,1’-biphenyl]-3,3’-diyl)dimorpholine. These factors could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Biological Activity

The compound 4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C18_{18}H16_{16}F2_2N2_2O2_2
  • Molecular Weight : 336.33 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : These compounds may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
  • Efficacy : In vitro tests show that certain derivatives demonstrate inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus64 µg/mL

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
Cell LineIC50 (µM)Mode of Action
MCF-715Apoptosis
HeLa20Apoptosis

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Bakri et al. evaluated the antimicrobial properties of various compounds including derivatives of biphenyls. The results indicated that the difluorinated biphenyl derivatives exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Potential

Research published in Nature highlighted the potential of biphenyl derivatives in targeting cancer cells. The study demonstrated that the introduction of fluorine atoms significantly increased the cytotoxicity against tumor cells while minimizing toxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine
Reactant of Route 2
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4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.